molecular formula C19H16FN5O5S B2864568 methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-10-5

methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2864568
M. Wt: 445.43
InChI Key: ZFINKDIMAJTPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H16FN5O5S and its molecular weight is 445.43. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Applications

Compounds synthesized from related chemical structures have demonstrated promising antihypertensive α-blocking activity. For instance, Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, revealing their potential as antihypertensive agents with low toxicity. This research underscores the potential of similar compounds for therapeutic applications in cardiovascular health (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antifungal and Apoptotic Effects

Another study by Çavuşoğlu, Yurttaş, and Cantürk (2018) detailed the synthesis of triazole-oxadiazole compounds, evaluating their antifungal and apoptotic effects against various Candida species. Notably, some of these compounds exhibited potent antifungal activity and a non-toxic profile against healthy cells, suggesting their potential in treating fungal infections (Çavuşoğlu, Yurttaş, & Cantürk, 2018).

Molecular Interactions and Chemical Synthesis

Research on the molecular interactions and synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives by Ahmed et al. (2020) sheds light on the structural and electronic influences on chemical bonding within similar compounds. This study utilized Hirshfeld surface analysis and DFT calculations to understand the nuances of π-hole tetrel bonding interactions, providing insights that could guide the design of new molecules with tailored properties (Ahmed et al., 2020).

Catalytic Synthesis and Structural Studies

Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free approach to synthesize benzamide derivatives via microwave-assisted Fries rearrangement. This efficient synthesis route emphasizes the potential for green chemistry in developing compounds with similar structures, supported by X-ray structural and theoretical studies (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O5S/c1-30-17(26)11-31-19-23-22-16(24(19)14-8-4-13(20)5-9-14)10-21-18(27)12-2-6-15(7-3-12)25(28)29/h2-9H,10-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFINKDIMAJTPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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